molecular formula C15H20ClN3O2 B1426581 (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride CAS No. 1332529-20-0

(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

Cat. No.: B1426581
CAS No.: 1332529-20-0
M. Wt: 309.79 g/mol
InChI Key: QAYSXKJOPIFBCO-UHFFFAOYSA-N
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Description

(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a synthetic compound with a complex structure that includes an indene moiety, an oxadiazole ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Indene Moiety: The indene moiety can be introduced via a nucleophilic substitution reaction, where the indene derivative reacts with a suitable electrophile.

    Introduction of the Amine Group: The amine group is typically introduced through reductive amination or by using amine-protecting groups followed by deprotection.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the indene moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the indene or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure suggests potential activity as a ligand for certain receptors or enzymes.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the oxadiazole ring and the indene moiety suggests possible applications in the development of new drugs, particularly those targeting the central nervous system or inflammatory pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydro-1H-indol-5-ylmethyl)amine: This compound shares the indene moiety but lacks the oxadiazole ring, which may result in different biological activities and chemical reactivity.

    1H-Inden-5-ol, 2,3-dihydro-:

Uniqueness

The uniqueness of (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride lies in its combination of the indene moiety and the oxadiazole ring. This combination provides a unique set of chemical and biological properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2.ClH/c1-16-8-7-14-17-15(20-18-14)10-19-13-6-5-11-3-2-4-12(11)9-13;/h5-6,9,16H,2-4,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYSXKJOPIFBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NOC(=N1)COC2=CC3=C(CCC3)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
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(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Reactant of Route 5
(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Reactant of Route 6
(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride

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